molecular formula C8H10BrNO2 B13561621 O-(2-Bromo-5-methoxybenzyl)hydroxylamine

O-(2-Bromo-5-methoxybenzyl)hydroxylamine

Cat. No.: B13561621
M. Wt: 232.07 g/mol
InChI Key: GBJNSBNVICGIDG-UHFFFAOYSA-N
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Description

O-(2-Bromo-5-methoxybenzyl)hydroxylamine is a chemical compound with the molecular formula C8H10BrNO2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxylamine functional group attached to a benzyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Bromo-5-methoxybenzyl)hydroxylamine typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and ensure the efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions

O-(2-Bromo-5-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions include oximes, amines, and various substituted benzyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

O-(2-Bromo-5-methoxybenzyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Bromo-5-methoxybenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound can transfer its hydroxylamine group to nucleophilic substrates, facilitating the formation of carbon-nitrogen bonds. This reactivity is particularly useful in the synthesis of amines and other nitrogen-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-Bromo-5-methoxybenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

O-[(2-bromo-5-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO2/c1-11-7-2-3-8(9)6(4-7)5-12-10/h2-4H,5,10H2,1H3

InChI Key

GBJNSBNVICGIDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CON

Origin of Product

United States

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